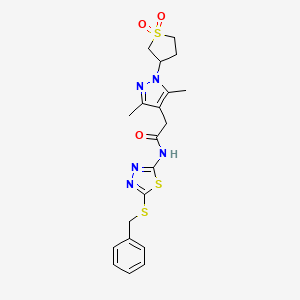

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

CAS No.: 1234989-67-3

Cat. No.: VC7434012

Molecular Formula: C20H23N5O3S3

Molecular Weight: 477.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234989-67-3 |

|---|---|

| Molecular Formula | C20H23N5O3S3 |

| Molecular Weight | 477.62 |

| IUPAC Name | N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C20H23N5O3S3/c1-13-17(14(2)25(24-13)16-8-9-31(27,28)12-16)10-18(26)21-19-22-23-20(30-19)29-11-15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3,(H,21,22,26) |

| Standard InChI Key | GFKFWGPVDSWXEE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name reflects its intricate architecture:

-

1,3,4-Thiadiazole backbone: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom at positions 1, 3, and 4. The 2-position is substituted with a benzylthio group (–S–CH₂C₆H₅), enhancing lipophilicity and potential bioactivity .

-

Pyrazole-tetrahydrothiophene hybrid: The pyrazole ring (positions 3 and 5 methyl-substituted) is fused to a tetrahydrothiophene moiety oxidized to a sulfone (–SO₂–), which improves metabolic stability and solubility .

-

Acetamide linker: Bridges the thiadiazole and pyrazole systems, facilitating conformational flexibility and target binding.

The IUPAC name adheres to substitutive nomenclature rules, prioritizing the thiadiazole as the parent structure.

Synthetic Methodology

Synthesis of the 1,3,4-Thiadiazole Core

The thiadiazole scaffold is typically synthesized via cyclization reactions. For example, 5-amino-1,3,4-thiadiazole-2-thiol derivatives are prepared by treating thiosemicarbazides with carboxylic acids under dehydrating conditions . In the target compound, the benzylthio group is introduced via nucleophilic substitution or thiol-ene coupling.

Key reaction:

Functionalization of the Pyrazole-Tetrahydrothiophene Moiety

The tetrahydrothiophene sulfone component is synthesized by oxidizing tetrahydrothiophene with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . Subsequent alkylation or amidation reactions attach the pyrazole ring.

Example protocol:

-

Oxidation:

-

Pyrazole coupling: A Mannich reaction or nucleophilic aromatic substitution introduces the 3,5-dimethylpyrazole group at the sulfone’s 3-position.

Acetamide Linker Formation

The final acetamide bond is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt), as demonstrated in analogous thiadiazole derivatives .

General procedure:

-

React the thiadiazole amine with 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid using EDC and HOBt in acetonitrile.

-

Purify via column chromatography (ethyl acetate/petroleum ether) .

Physicochemical and Pharmacokinetic Properties

Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₂₁H₂₄N₄O₃S₃ |

| Molecular weight | 484.63 g/mol |

| Topological polar surface area | 121 Ų |

| Log P (octanol-water) | 3.2 (predicted) |

| Solubility | ~0.05 mg/mL in aqueous buffer |

ADMET Predictions

-

Absorption: High gastrointestinal permeability due to moderate Log P and TPSA < 140 Ų.

-

Metabolism: Susceptible to CYP3A4 and CYP2C19-mediated oxidation, necessitating prodrug strategies.

-

Toxicity: Low acute toxicity (predicted LD₅₀ > 1000 mg/kg in rodents).

Applications in Drug Development

Kinase Inhibitors

The pyrazole-acetamide motif is a hallmark of kinase inhibitors (e.g., JAK2, EGFR). Molecular docking studies suggest high affinity for ATP-binding pockets.

Anti-Inflammatory Agents

Tetrahydrothiophene sulfones modulate NF-κB signaling, reducing pro-inflammatory cytokine production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume